6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole
Overview
Description
“6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole”, also known as ZCZ011, is a synthetic positive allosteric modulator (PAM) of the type 1 cannabinoid receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of pain-related disease states .
Chemical Reactions Analysis
ZCZ011 has been shown to potentiate the binding of orthosteric agonists to the CB1 receptor and enhance the effects of endocannabinoids . This suggests that it may interact with these substances in a way that enhances their activity.Scientific Research Applications
Antimicrobial and Anticancer Properties: A study by Sharma et al. (2012) synthesized a series of compounds related to your query, finding significant antimicrobial and anticancer potential. Specifically, one compound showed almost equivalent potency to norfloxacin against Escherichia coli and demonstrated strong anticancer activity against a colon cancer cell line (Sharma et al., 2012).
Organic Synthesis Applications: Baichurina et al. (2011) reported on the reactions of α-nitrocinnamic acids esters with indole derivatives, leading to products useful in further synthetic applications (Baichurina et al., 2011).
Novel Synthetic Routes: Babu et al. (2008) explored the synthesis of novel indole derivatives, including those related to your query, emphasizing their antibacterial and antifungal properties (Babu et al., 2008).
Nitrogen Dioxide Reactions: A study by Astolfi et al. (2006) investigated the reactions of indoles, including derivatives similar to your compound, with nitrogen dioxide, leading to various nitroso indole derivatives (Astolfi et al., 2006).
Antitumor Activity: Gomha et al. (2017) synthesized a compound structurally similar to your query and evaluated its in vitro antitumor activities, finding significant potency against certain cancer cell lines (Gomha et al., 2017).
Antibacterial Screening: Mir and Mulwad (2009) conducted antibacterial screening of compounds related to your query, finding significant activity (Mir & Mulwad, 2009).
Novel Organic Anode Catalyst: Hamad et al. (2021) explored the use of indole derivatives as organic anode catalysts for glucose electrooxidation, demonstrating their potential in fuel cell applications (Hamad et al., 2021).
properties
IUPAC Name |
6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPNRDBWHHFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046384 | |
Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole | |
CAS RN |
1998197-39-9 | |
Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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